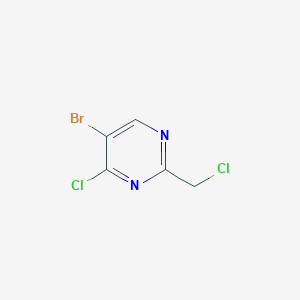5-Bromo-4-chloro-2-(chloromethyl)pyrimidine
CAS No.:
Cat. No.: VC13489584
Molecular Formula: C5H3BrCl2N2
Molecular Weight: 241.90 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H3BrCl2N2 |
|---|---|
| Molecular Weight | 241.90 g/mol |
| IUPAC Name | 5-bromo-4-chloro-2-(chloromethyl)pyrimidine |
| Standard InChI | InChI=1S/C5H3BrCl2N2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 |
| Standard InChI Key | OYBLBEOTQQUOAB-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)CCl)Cl)Br |
| Canonical SMILES | C1=C(C(=NC(=N1)CCl)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
5-Bromo-4-chloro-2-(chloromethyl)pyrimidine (C₅H₃BrCl₂N₂) features a pyrimidine ring substituted with bromine at position 5, chlorine at position 4, and a chloromethyl (-CH₂Cl) group at position 2. While direct experimental data for this compound is sparse, analogous halogenated pyrimidines provide foundational insights:
The chloromethyl group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions critical for further functionalization . Bromine and chlorine substituents contribute to steric and electronic effects, influencing reactivity and stability.
Synthetic Methodologies
Bromination and Chlorination Pathways
While no direct synthesis route for 5-bromo-4-chloro-2-(chloromethyl)pyrimidine is documented, analogous protocols for halogenated pyrimidines suggest a multi-step approach:
-
Bromination of Pyrimidine Precursors: N-Bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine to position 5, achieving yields >80% in related compounds .
-
Chloromethylation: Reaction with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions installs the -CH₂Cl group at position 2.
-
Diazotization and Chlorination: Diazotization of intermediate amines followed by treatment with cuprous chloride introduces chlorine at position 4, as demonstrated in dichloropyridine syntheses .
Key Reaction Parameters:
-
Temperature control (-30°C to room temperature) to minimize side reactions .
-
Solvent selection (e.g., ethyl acetate, dichloromethane) to optimize intermediate solubility .
Industrial and Research Applications
Pharmaceutical Intermediates
Halogenated pyrimidines serve as precursors for antiviral and anticancer agents. The chloromethyl group enables conjugation with pharmacophores, while bromine enhances binding affinity to biological targets .
| Application | Target | Mechanism |
|---|---|---|
| Antiviral Drug Synthesis | Viral polymerase inhibition | Competitive nucleotide analog |
| Kinase Inhibitor Development | ATP-binding site blockage | Allosteric modulation |
Agrochemical Development
Chlorine and bromine substituents enhance pesticidal activity by disrupting microbial enzymatic processes. Structural analogs demonstrate efficacy against fungal pathogens and herbicidal activity .
Comparative Analysis with Structural Analogs
5-Bromo-2,4-dichloropyridine (C₅H₂BrCl₂N)
-
Substituents: Br (C5), Cl (C2, C4).
-
Reactivity: Lacks chloromethyl group, reducing nucleophilic substitution potential but increasing electrophilic aromatic substitution feasibility .
-
Applications: Primarily used in herbicide synthesis due to stability under field conditions .
2-Chloromethyl-4,6-dibromopyrimidine (C₅H₃Br₂ClN₂)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume